molecular formula C26H28N6O5S B611627 Valecobulin CAS No. 1188371-47-2

Valecobulin

Cat. No.: B611627
CAS No.: 1188371-47-2
M. Wt: 536.6 g/mol
InChI Key: UKKRUIXIDCWALA-QFIPXVFZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Valecobulin is synthesized as a valine prodrug of the active compound S516. The synthesis involves the coupling of valine with S516 under specific reaction conditions to form this compound . The process typically includes steps such as esterification and purification to achieve the desired purity and yield.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Valecobulin primarily undergoes reactions related to its role as a tubulin polymerization inhibitor. These reactions include:

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents such as tubulin and conditions that favor the inhibition of polymerization. These conditions include controlled temperature and pH to ensure optimal activity .

Major Products Formed: The primary product formed from the reactions involving this compound is the disrupted microtubule network within tumor cells, leading to cell death and tumor regression .

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O5S/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4/h6-14,22H,27H2,1-5H3,(H,30,31,34)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKRUIXIDCWALA-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152252
Record name CKD-516 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188371-47-2
Record name CKD-516 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188371472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CKD-516 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALECOBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48P97V001
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Valecobulin exert its anti-cancer effect, particularly in the context of colorectal cancer?

A1: this compound functions as a Vascular Disrupting Agent (VDA) by inhibiting tubulin polymerization. [] This mechanism disrupts the formation of new blood vessels (neovascularization) within tumors, a process essential for tumor growth and survival. By targeting tubulin, this compound primarily affects the central regions of tumors, which are often resistant to conventional chemotherapy drugs. [] This mechanism makes it a promising candidate for treating solid tumors, including colorectal cancer, where neovascularization plays a critical role in tumor progression.

Q2: What were the key findings from the Phase I clinical trial investigating this compound in combination with irinotecan for treating metastatic colorectal cancer?

A2: The Phase I study evaluated the safety and efficacy of this compound combined with irinotecan in patients with metastatic colorectal cancer who had received prior irinotecan-based therapies. [] The study demonstrated that this combination had a manageable safety profile with no dose-limiting toxicities observed up to a specific dose level. [] Moreover, the combination showed preliminary antitumor activity, with a median progression-free survival exceeding expectations based on previous treatments. [] These findings suggest that this compound, in combination with irinotecan, holds promise for treating metastatic colorectal cancer, particularly in patients who have developed resistance to previous therapies.

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